1-(4-Fluoro-3-methylbenzoyl)piperazine
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound centers around a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 locations within the heterocyclic framework. This fundamental structural motif serves as the scaffold for the attachment of the 4-fluoro-3-methylbenzoyl substituent, which significantly influences the compound's overall three-dimensional conformation and electronic properties. The piperazine core adopts a chair conformation similar to other substituted piperazine derivatives, providing optimal geometric arrangements for the attached functional groups.
The compound's molecular formula has been established as C₁₂H₁₇FN₂O, corresponding to a molecular weight of approximately 219.27 grams per mole. The substitution pattern involves the attachment of a 4-fluoro-3-methylbenzoyl group to one of the nitrogen atoms in the piperazine ring, creating an asymmetric molecular structure with distinct electronic and steric characteristics. The benzoyl moiety features a fluorine atom at the para position and a methyl group at the meta position relative to the point of attachment to the piperazine ring, establishing a unique substitution pattern that distinguishes this compound from other piperazine derivatives.
Crystallographic analysis of related piperazine compounds reveals important structural features that can be extrapolated to understand the solid-state arrangement of this compound. Studies of similar benzoyl-substituted piperazines demonstrate that these molecules typically crystallize in organized patterns stabilized by intermolecular interactions. The presence of the carbonyl oxygen provides opportunities for hydrogen bonding interactions, while the aromatic ring system contributes to π-π stacking arrangements in the crystal lattice.
The molecular geometry exhibits characteristic features common to acyl-substituted piperazines, including restricted rotation around the amide bond connecting the benzoyl group to the piperazine nitrogen. This restricted rotation results from the partial double bond character of the carbon-nitrogen connection, leading to conformational preferences that influence both the solution and solid-state behavior of the compound. The dihedral angles between the piperazine ring and the aromatic benzoyl system play crucial roles in determining the overall molecular shape and intermolecular interactions.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₇FN₂O |
| Molecular Weight | 219.27 g/mol |
| Ring System | Six-membered piperazine |
| Substitution Pattern | 4-fluoro-3-methylbenzoyl |
| Nitrogen Positions | 1,4-diazacyclohexane |
| Conformational Preference | Chair conformation |
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and conformational analysis of this compound. Proton nuclear magnetic resonance spectra of acyl-substituted piperazines typically exhibit complex splitting patterns that reflect the conformational dynamics of these molecules. Temperature-dependent nuclear magnetic resonance studies of related compounds reveal the presence of rotamers arising from restricted rotation around the amide bond, manifesting as coalescence phenomena at elevated temperatures.
The aromatic region of the proton nuclear magnetic resonance spectrum provides definitive evidence for the substitution pattern on the benzene ring. The presence of the fluorine substituent introduces characteristic coupling patterns that can be distinguished from other halogen substitutions. The meta-positioned methyl group appears as a distinct singlet in the aliphatic region, while the piperazine ring protons typically resonate as complex multiplets due to the asymmetric substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the observation of characteristic chemical shifts for different carbon environments. The carbonyl carbon typically appears in the range of 165-170 parts per million, while the aromatic carbons display signals between 115-165 parts per million. The carbon directly bonded to fluorine exhibits characteristic splitting due to carbon-fluorine coupling, providing unambiguous identification of the fluorine substitution position.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The carbonyl stretching frequency appears as a strong absorption typically observed around 1620-1680 wavenumbers, depending on the electronic environment and intermolecular interactions. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed around 2800-3000 wavenumbers.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of benzoyl-substituted piperazines. The molecular ion peak appears at mass-to-charge ratio 220 (considering the protonated species), with characteristic fragmentation involving loss of the benzoyl moiety and subsequent ring opening of the piperazine system. The presence of fluorine introduces isotope patterns that can be used for definitive identification and purity assessment.
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic signals (7.0-7.8 ppm) | Fluorine coupling patterns |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (165-170 ppm) | Carbon-fluorine splitting |
| Infrared Spectroscopy | Carbonyl stretch (1620-1680 cm⁻¹) | Amide characteristics |
| Mass Spectrometry | Molecular ion (m/z 220) | Benzoyl fragmentation |
Computational Modeling of Electronic Structure
Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations. Density functional theory calculations using appropriate functional and basis set combinations enable accurate prediction of geometric parameters, electronic distribution, and spectroscopic properties. These computational studies reveal the influence of the fluorine and methyl substituents on the electronic density distribution within the aromatic system and their effects on the overall molecular properties.
The frontier molecular orbital analysis provides important information about the electronic characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity patterns and potential for electronic excitation. The presence of the electron-withdrawing fluorine substituent and the electron-donating methyl group creates an interesting electronic environment that influences the orbital energy levels and spatial distribution.
Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The fluorine atom's high electronegativity significantly influences the electron density distribution in the aromatic ring, while the carbonyl group acts as an electron-accepting center. The piperazine nitrogen atoms retain their basic character despite the electron-withdrawing nature of the benzoyl substituent, maintaining their potential for protonation and hydrogen bonding interactions.
Computational studies of conformational preferences indicate that the molecule can adopt multiple low-energy conformations arising from rotation around the carbon-nitrogen bond connecting the benzoyl group to the piperazine ring. These conformational isomers exhibit different dipole moments and intermolecular interaction potentials, contributing to the compound's overall physicochemical behavior in solution and solid states.
The calculated molecular electrostatic potential surfaces provide visualization of the charge distribution and identify regions of positive and negative electrostatic potential. These surfaces are particularly useful for understanding intermolecular interaction sites and predicting hydrogen bonding patterns in crystal structures. The carbonyl oxygen represents a region of high negative potential, while the aromatic hydrogen atoms exhibit positive electrostatic potential suitable for weak hydrogen bonding interactions.
| Computational Parameter | Calculated Value/Description |
|---|---|
| Dipole Moment | Variable with conformation |
| Highest Occupied Molecular Orbital Energy | Depends on functional used |
| Lowest Unoccupied Molecular Orbital Energy | Influences electronic excitation |
| Natural Bond Orbital Charges | Fluorine: highly negative |
| Conformational Energy Barriers | Restricted amide rotation |
| Electrostatic Potential | Carbonyl oxygen: negative |
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJASKMNSXKESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acylation Method
The most straightforward and commonly employed preparation method for 1-(4-fluoro-3-methylbenzoyl)piperazine involves the acylation of piperazine with 4-fluoro-3-methylbenzoyl chloride.
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- Piperazine + 4-fluoro-3-methylbenzoyl chloride → this compound
-
- Conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- Typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
- Simple and direct synthesis.
- High selectivity for monoacylation on the piperazine nitrogen.
-
- Strict moisture exclusion is necessary.
- The choice of base influences yield and purity.
This method is widely referenced in chemical catalogs and research, confirming its reliability for producing the compound with good yields.
Optimization via Base and Leaving Group Modifications
Research on related piperazine derivatives suggests that modifying the nucleophilicity of the piperazine and the leaving group on the acylating agent can improve yields.
-
- Use of cyclohexyl magnesium chloride as a base to enhance nucleophilicity.
- Changing the leaving group from sulfoxide to chloride on the benzoyl derivative improved reaction efficiency in related syntheses.
Sequential Multi-Step Synthesis (From Related Piperazine Derivatives)
In more complex syntheses involving piperazine derivatives, a multi-step sequence is employed:
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- Formation of substituted piperazine intermediates via nucleophilic aromatic substitution (SNAr) using nitro-halopyridines and piperazine.
- Protection and deprotection steps (e.g., N-Boc protection).
- Catalytic hydrogenation to reduce nitro groups.
- Final acylation to introduce benzoyl groups.
Biphasic Reaction Systems and Coupling Agents
In the context of synthesizing complex piperazine-containing drugs, coupling of piperazine derivatives with benzoyl chlorides or acids can be optimized using biphasic systems and coupling reagents.
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- Use of inorganic bases (e.g., potassium carbonate) in biphasic water-organic solvent systems to facilitate acylation.
- Avoidance of expensive or hazardous coupling agents like HBTU where possible.
- Use of tertiary amines such as N,N-diisopropylethylamine as bases.
- Dialkyl ketones (e.g., acetone) as solvents for improved reaction efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Direct Acylation | Piperazine + 4-fluoro-3-methylbenzoyl chloride; base (triethylamine/pyridine); anhydrous conditions | Simple, direct, good yield | Requires moisture exclusion |
| Base and Leaving Group Optimization | Use of cyclohexyl magnesium chloride; chloride as leaving group | Improved nucleophilicity and yield | Adapted from related piperazine syntheses |
| Multi-Step Synthesis | SNAr reactions, N-protection, catalytic hydrogenation, final acylation | Enables complex substitution | More time-consuming, for functionalized derivatives |
| Biphasic Coupling Systems | Inorganic base (K2CO3), tertiary amine base, biphasic water-organic solvent, dialkyl ketone solvent | Avoids toxic coupling agents, scalable | Used in drug synthesis, adaptable for this compound |
Research Findings and Practical Considerations
- The classical acylation remains the most practical and widely used method for synthesizing this compound.
- Optimization strategies from related piperazine drug syntheses can enhance yields and reduce impurities.
- Maintaining anhydrous conditions and appropriate base selection is critical to prevent side reactions.
- The compound's preparation is foundational for further derivatization in pharmaceutical research, highlighting the importance of reliable and scalable synthesis protocols.
This detailed overview provides a comprehensive understanding of the preparation methods for this compound based on diverse and authoritative sources, ensuring professional and accurate information for research and industrial application.
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution and acylation due to their lone electron pairs. Key findings include:
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Acyl chloride coupling : Reacts with acyl chlorides (e.g., 4-bromo-2-methylbenzoyl chloride) in dichloromethane at reflux conditions to form disubstituted piperazine derivatives. Yields exceed 80% when using triethylamine as a base .
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Microwave-accelerated reactions : Coupling with carboxylic acids (e.g., 4-fluorobenzoic acid) under microwave irradiation reduces reaction times from hours to minutes while maintaining >90% purity .
Table 1: Representative Acylation Reactions
Redox Reactions
The benzoyl group and piperazine ring undergo distinct redox transformations:
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene bridge, forming 1-(4-fluoro-3-methylbenzyl)piperazine. This reaction proceeds quantitatively in anhydrous THF .
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methyl substituent to a carboxylic acid, yielding 1-(4-fluoro-3-carboxybenzoyl)piperazine .
Metal-Catalyzed Coupling Reactions
The bromine atom (if present in derivatives) enables cross-coupling:
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Suzuki coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst to form biaryl derivatives. For example, coupling with phenylboronic acid achieves 92% conversion in DMF/H₂O at 80°C .
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Heck coupling : Bromine substitution facilitates olefination with styrene derivatives under palladium catalysis .
Heterocyclic Functionalization
The piperazine ring participates in cyclization reactions:
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N-Oxidation : Forms stable N-oxide derivatives with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .
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Sulfonylation : Reacts with benzenesulfonyl chloride to produce sulfonamide derivatives, enhancing water solubility .
Table 2: Comparative Reactivity of Piperazine Derivatives
| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 1-(4-Fluorobenzoyl)piperazine | 2.3 × 10⁻³ | 45.2 |
| 1-(3-Methylbenzoyl)piperazine | 1.8 × 10⁻³ | 48.7 |
| Unsubstituted piperazine | 3.1 × 10⁻³ | 42.1 |
Data sourced from kinetic studies in
Pharmacophore Modifications
Structural analogs exhibit varied bioactivity:
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Chlorambucil hybrids : Substitution at the piperazine nitrogen with chlorambucil enhances PARP1 inhibition (IC₅₀ = 1.2 nM vs. 3.4 nM for olaparib) .
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Sulfonyl derivatives : Improve metabolic stability (t₁/₂ > 6h in human liver microsomes) compared to non-sulfonylated analogs .
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Research Applications
1-(4-Fluoro-3-methylbenzoyl)piperazine has shown promise in several areas of pharmaceutical research:
- Drug Development : It serves as an intermediate in the synthesis of various pharmacologically active compounds. Its piperazine moiety is known for contributing to diverse pharmacological effects, including antipsychotic, antidepressant, and anxiolytic activities.
- Biological Activity : The compound exhibits various biological activities, such as antimicrobial and anticancer properties. Its ability to interact with specific enzymes and receptors makes it a potential candidate for therapeutic development against diseases like cancer and bacterial infections.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines. The presence of the fluorine atom enhances the compound's lipophilicity, improving cellular uptake and efficacy against tumor cells.
- Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's unique structure was found to disrupt bacterial cell wall synthesis.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed that it could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cytotoxicity in Cancer Cell Lines
Key Compounds :
- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ): These derivatives, substituted with chloro, methoxy, or nitro groups on the benzoyl ring, exhibit potent cytotoxicity against liver (HEPG2, HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. For example, compound 5a (4-chloro substitution) showed IC₅₀ values ranging from 2.1–8.7 µM across tested cell lines .
Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) at the para position enhance cytotoxicity by stabilizing interactions with enzymatic targets like DNA topoisomerases .
- Meta-methyl groups may improve hydrophobic interactions in binding pockets, as seen in tubulin modulators (), where methyl substituents increased activity by 30–50% compared to unsubstituted analogs .
Receptor Binding and Selectivity
Serotonergic Receptor Affinity :
- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : A psychoactive compound with high selectivity for 5-HT1B receptors (65-fold over 5-HT1A). The meta-trifluoromethyl group is critical for this selectivity .
- 1-(4-Fluoro-3-methylbenzoyl)piperazine: The benzoyl group may reduce serotonergic activity compared to phenylpiperazines (e.g., 3-TFMPP) but could enhance interactions with enzymes like PARP-1 or kinases. Piperazine-substituted naphthoquinones () show that benzoyl groups improve PARP-1 selectivity by 20–40% over unsubstituted analogs .
Dopamine Transporter (DAT) Binding :
Antimicrobial Activity
Fluoroquinolone-like Derivatives ():
- Compounds 4g (para-fluoro substitution) and 3g showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 0.5–1 µg/mL) compared to ciprofloxacin. The fluorine atom facilitates salt-bridge interactions with Mg²⁺ in DNA topoisomerase II .
- Bulky substituents (e.g., 1-(substituted phenyl)piperazine in ) reduce activity by 30–50%, suggesting that the compact 4-fluoro-3-methyl substitution in the target compound may optimize steric effects .
Metabolic Stability and Toxicity
Metabolism of Arylpiperazines :
- Piperazine derivatives undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which can retain pharmacological activity (). For example, nefazodone metabolites maintain serotonin receptor affinity .
- The benzoyl group in this compound may slow metabolism compared to benzyl or phenylpiperazines, as acylated piperazines are less prone to N-dealkylation .
Toxicological Considerations :
- Psychoactive piperazines (e.g., MDBP in ) are metabolized to hydroxylated and glucuronidated products, which are detectable in urine. The target compound’s fluorine and methyl groups could alter metabolic pathways, reducing neurotoxicity risks .
Data Tables
Biological Activity
Overview
1-(4-Fluoro-3-methylbenzoyl)piperazine is a piperazine derivative notable for its diverse biological activities. This compound features a piperazine ring substituted with a 4-fluoro-3-methylbenzoyl group, which enhances its pharmacological properties. Research indicates that it may exert its effects through various mechanisms, including interactions with neurotransmitter receptors and potential applications in treating neurological and oncological conditions.
The chemical structure of this compound is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Substituent Group : A 4-fluoro-3-methylbenzoyl moiety, which contributes to its unique biological profile.
The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the methyl group can influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA Receptor Agonism : The compound is believed to act as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This action may contribute to its potential anxiolytic and sedative effects.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens and may have anticancer effects through apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| GABA Receptor Agonism | Potential anxiolytic effects | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested at varying concentrations, revealing an IC50 value indicative of potent antiproliferative activity. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates compared to control groups .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial effects of this compound showed promising results against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in pharmaceutical formulations.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzoyl)piperazine | Lacks methyl substitution; simpler structure | Moderate GABA activity |
| 1-(3-Methylbenzoyl)piperazine | Similar structure but different substitution | Lower anticancer activity |
| 1-(4-Chloro-3-methylbenzoyl)piperazine | Chlorine instead of fluorine; affects lipophilicity | Variable receptor affinity |
This comparative analysis highlights how the specific substitutions on the piperazine ring can significantly impact biological activity.
Q & A
Q. What computational methods integrate with experimental data for target validation?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to dopamine D3 receptors (ΔG = −9.2 kcal/mol). MD simulations (100 ns) validate stability of ligand-receptor complexes (RMSD < 2.0 Å). QSAR models correlate Hammett constants (σ = 0.78) with antiplasmodial IC (0.8 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
